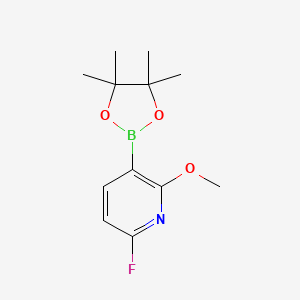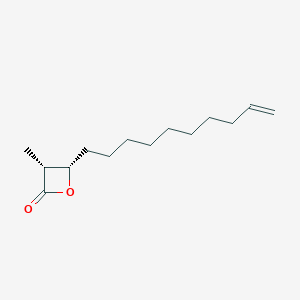
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona es un derivado de oxetano quiral con una estructura única que incluye una cadena lateral dec-9-en-1-il
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida fácilmente disponibles como dec-9-en-1-ol y 3-metil-2-oxetanona.
Formación del intermedio: El dec-9-en-1-ol sufre una reacción con un agente activador adecuado, como el cloruro de tosilo, para formar el tosilato correspondiente.
Sustitución nucleofílica: El intermedio tosilato luego reacciona con 3-metil-2-oxetanona en condiciones básicas para formar el producto deseado, (3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar derivados de oxetano correspondientes con estados de oxidación más altos.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el anillo de oxetano a una forma más reducida.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de oxetano, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales Productos
Oxidación: Derivados de oxetano con funcionalidades de oxígeno adicionales.
Reducción: Derivados de oxetano reducidos.
Sustitución: Derivados de oxetano sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su estructura única y propiedades quirales.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona involucra su interacción con objetivos moleculares específicos y vías. La naturaleza quiral del compuesto le permite interactuar selectivamente con moléculas biológicas, potencialmente inhibiendo o activando enzimas o receptores específicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
(3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona: Único debido a su cadena lateral dec-9-en-1-yl y anillo de oxetano quiral.
(3R,4S)-4-(Oct-7-EN-1-YL)-3-metil-oxetan-2-ona: Estructura similar pero con una cadena lateral más corta.
(3R,4S)-4-(Hex-5-EN-1-YL)-3-metil-oxetan-2-ona: Cadena lateral aún más corta, lo que lleva a diferentes propiedades químicas y físicas.
Unicidad
La singularidad de (3R,4S)-4-(Dec-9-EN-1-YL)-3-metil-oxetan-2-ona radica en su cadena lateral dec-9-en-1-yl más larga, que puede impartir reactividad química y actividad biológica distintas en comparación con sus análogos de cadena más corta.
Propiedades
Número CAS |
652150-82-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(3R,4S)-4-dec-9-enyl-3-methyloxetan-2-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-13-12(2)14(15)16-13/h3,12-13H,1,4-11H2,2H3/t12-,13+/m1/s1 |
Clave InChI |
SQBZVNBYBQUGNF-OLZOCXBDSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC1=O)CCCCCCCCC=C |
SMILES canónico |
CC1C(OC1=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
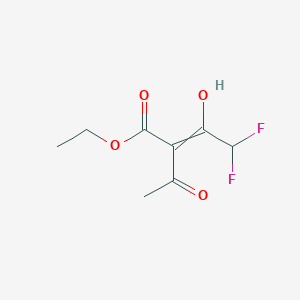
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
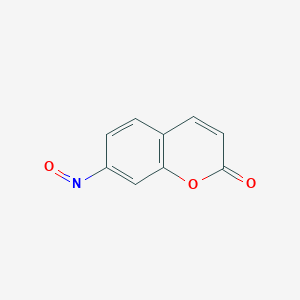
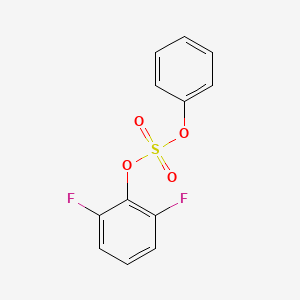
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
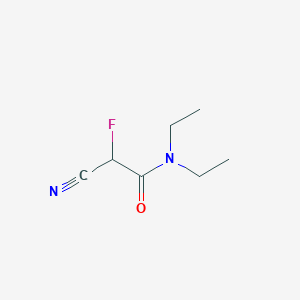
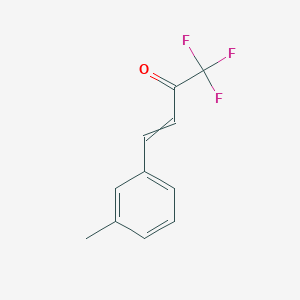

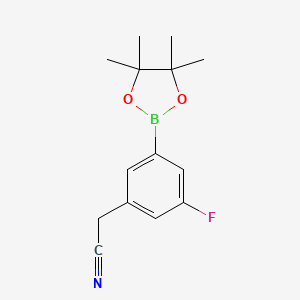
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
